molecular formula C9H13BrClNO B1383532 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride CAS No. 1955523-32-6

1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B1383532
CAS No.: 1955523-32-6
M. Wt: 266.56 g/mol
InChI Key: XSPJNVXQPPZCEM-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12BrNO·HCl It is a derivative of phenethylamine, featuring a bromine atom and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride typically involves the bromination of 4-methoxyphenylacetic acid, followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the amination step may involve the use of ammonia or an amine derivative under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups on the benzene ring can influence the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors by acting as an agonist, antagonist, or inhibitor, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-4-methoxyphenyl)ethanone
  • 1-(2-Bromo-4-methoxyphenyl)ethanol
  • 1-(2-Bromo-4-methoxyphenyl)ethanamine

Uniqueness

1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups can enhance its reactivity and binding interactions compared to similar compounds lacking these substituents .

Properties

IUPAC Name

1-(2-bromo-4-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c1-6(11)8-4-3-7(12-2)5-9(8)10;/h3-6H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPJNVXQPPZCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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